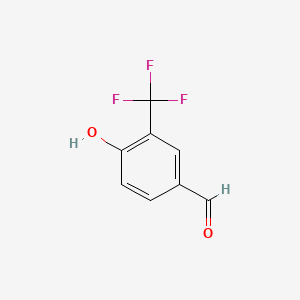

4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-3-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMUFCNWTPSOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427391 | |

| Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-98-5 | |

| Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Executive Summary

4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5 ) is a critical pharmacophore in medicinal chemistry, particularly in the development of TRPV1 antagonists (e.g., Capsaicin analogues) and agrochemicals.[1] The presence of the trifluoromethyl (

This technical guide details two distinct synthetic pathways selected for their reliability, scalability, and mechanistic rigor.

-

Method A (Nucleophilic Aromatic Substitution): The preferred route for high-purity applications, utilizing the electron-deficient nature of the precursor to install the hydroxyl group.[1]

-

Method B (The Duff Reaction): A direct formylation approach suitable for rapid laboratory-scale synthesis starting from the phenol.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals two primary precursors.[1] The choice of pathway depends heavily on the availability of starting materials and the tolerance for isomeric impurities.[1]

Logical Disconnection

-

C-O Disconnection (SNAr): Disconnecting the phenolic hydroxyl leads to 4-Fluoro-3-(trifluoromethyl)benzaldehyde .[1] This precursor is highly activated for nucleophilic attack due to the ortho-trifluoromethyl and para-aldehyde electron-withdrawing groups (EWGs).[1]

-

C-C Disconnection (Formylation): Disconnecting the formyl group leads to 2-(Trifluoromethyl)phenol .[1] The challenge here is regioselectivity; however, the strong para-directing effect of the hydroxyl group dominates the meta-directing effect of the

group.[1]

Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Status: Preferred Route (High Yield, High Purity)

This method exploits the "activated" nature of the aromatic ring.[1] The fluorine atom at the 4-position is labile because the anionic intermediate (Meisenheimer complex) is stabilized by the para-aldehyde and ortho-trifluoromethyl groups.[1]

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1] The hydroxide ion attacks the carbon bearing the fluorine.[1] The negative charge is delocalized into the electron-withdrawing carbonyl and

Experimental Protocol

Reagents:

-

4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq)[1]

-

Potassium Hydroxide (KOH) (2.5 eq) or Tetramethylammonium Hydroxide (TMAH)[1]

-

Solvent: DMSO (Dimethyl sulfoxide) or DMSO/Water (9:1)[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-Fluoro-3-(trifluoromethyl)benzaldehyde (10.0 g, 52 mmol) and DMSO (50 mL). Ensure the system is under an inert atmosphere (

) to prevent autoxidation of the aldehyde.[1] -

Reagent Addition: Add an aqueous solution of KOH (7.3 g, 130 mmol in 15 mL water) dropwise over 15 minutes.

-

Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1] The starting material spot (

) should disappear, replaced by the more polar phenol ( -

Workup:

-

Extraction & Purification:

Yield Expectation: 85–92%

Method B: The Duff Reaction (Direct Formylation)

Status: Alternative Route (Direct Functionalization)

When the fluorinated aldehyde precursor is unavailable, direct formylation of 2-(trifluoromethyl)phenol is the standard approach.[1] While the Reimer-Tiemann reaction is often cited, it frequently suffers from low yields and tar formation.[1] The Duff Reaction , specifically the modification using Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA), offers superior regioselectivity.

Mechanistic Insight

HMTA acts as a masked formyl equivalent.[1] In strong acid (TFA), it forms an iminium ion species that attacks the phenol para to the hydroxyl group (the most activated position). The

Experimental Protocol

Reagents:

-

2-(Trifluoromethyl)phenol (1.0 eq)[1]

-

Hexamethylenetetramine (HMTA) (1.2 eq)[1]

-

Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]

Step-by-Step Methodology:

-

Dissolution: In a dry round-bottom flask, dissolve 2-(Trifluoromethyl)phenol (5.0 g, 30.8 mmol) in TFA (40 mL).

-

Addition: Add HMTA (5.2 g, 37 mmol) in small portions.

-

Note: The reaction may warm slightly.[1]

-

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. The solution will turn viscous and orange/red.[1] -

Hydrolysis:

-

Cool the mixture to room temperature.

-

Add 4M HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

-

Workup:

-

Dilute with water (100 mL) and extract with Dichloromethane (DCM,

mL). -

Wash organics with water and then saturated

(carefully, gas evolution) to remove TFA.

-

-

Purification: The crude product often contains regioisomers.[1] Purification via column chromatography (Silica gel, 0-20% EtOAc in Hexanes) is usually required.[1]

Yield Expectation: 50–65%

Comparative Analysis

The following table summarizes the operational parameters for decision-making.

| Parameter | Method A (SNAr) | Method B (Duff Reaction) |

| Starting Material | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 2-(Trifluoromethyl)phenol |

| Reaction Type | Hydrolysis (Nucleophilic Sub.)[1] | Electrophilic Aromatic Sub.[1][3][4] |

| Regioselectivity | 100% (Defined by precursor) | ~85:15 (para vs ortho) |

| Yield | High (85%+) | Moderate (50–65%) |

| Safety Profile | Moderate (Corrosive bases) | Moderate (TFA is corrosive) |

| Scalability | Excellent | Good (Waste disposal of TFA is costly) |

Process Workflow Visualization

The following diagram illustrates the workflow for the preferred Method A , highlighting critical control points.

Figure 2: Operational workflow for the SNAr synthesis route.

Analytical Characterization

To validate the synthesis, the product must meet the following spectroscopic criteria:

-

Physical State: White to pale yellow solid.[1]

-

1H NMR (400 MHz, DMSO-d6):

-

19F NMR: Single peak around -61 to -63 ppm (relative to

).[1]

References

-

PubChem. (2025).[1][3] 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (Compound).[1][3] National Library of Medicine.[1] [Link][1]

-

Larrow, J. F., & Jacobsen, E. N. (1998). A Practical Method for the Synthesis of Salicylaldehydes via the Duff Reaction.[1] Journal of Organic Chemistry, 59(7), 1939–1942. (Contextual grounding for Duff reaction conditions).

-

Google Patents. (2019).[1] WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes.[1] (Provides industrial context for precursor synthesis).

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition.[1] Wiley.[1] (Authoritative source for SNAr and Formylation mechanisms).[1]

Sources

A Guide to the Structural Elucidation of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde: A Multifaceted Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical reasoning required for the complete structure elucidation of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, unequivocal confirmation of its molecular structure is paramount. This document moves beyond a simple listing of techniques, offering a rationale for the selection of spectroscopic methods and a detailed interpretation of the resulting data. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a coherent and self-validating structural proof.

Introduction

4-Hydroxy-3-(trifluoromethyl)benzaldehyde, with the molecular formula C₈H₅F₃O₂, is an aromatic aldehyde of significant interest in medicinal chemistry and materials science.[1] The presence of three distinct functional groups—a hydroxyl group, a trifluoromethyl group, and an aldehyde—on a benzene ring gives rise to a unique chemical reactivity profile. The electron-withdrawing nature of the trifluoromethyl group, for instance, enhances the electrophilicity of the aldehyde's carbonyl carbon. The precise arrangement of these substituents on the aromatic ring is critical to the molecule's properties and its utility in further chemical synthesis. Therefore, a rigorous and systematic approach to structure elucidation is essential. This guide will walk through the logical workflow for confirming the identity and purity of this compound.

Core Principles of Structure Elucidation

The elucidation of a chemical structure is fundamentally a process of deduction. By probing a molecule with various forms of electromagnetic radiation and energetic particles, we can piece together its atomic connectivity and spatial arrangement. The primary tools for this endeavor are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), revealing the connectivity of the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation patterns, offering clues to its structure.

Synthesis and Initial Characterization

Upon synthesis, initial characterization would involve determining the compound's physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | PubChem[1] |

| Molecular Weight | 190.12 g/mol | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a newly synthesized batch of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.

Caption: A typical workflow for the structure elucidation of a synthesized compound.

In-Depth Spectroscopic Data Interpretation

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Expected Result: An electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z = 190, corresponding to the molecular weight of C₈H₅F₃O₂.

Interpretation: The presence of a prominent peak at m/z 190 would provide strong evidence for the successful synthesis of the target molecule. Fragmentation patterns can also be informative. For instance, the loss of the aldehyde group (-CHO) would result in a fragment at m/z 161.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3050 | C-H stretch | Aromatic |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1690 | C=O stretch | Aldehyde |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1300-1100 | C-F stretch | Trifluoromethyl |

| ~1250 | C-O stretch | Phenolic |

Interpretation: The broad absorption around 3300 cm⁻¹ is characteristic of a hydroxyl group involved in hydrogen bonding. The sharp, intense peak around 1690 cm⁻¹ is indicative of the carbonyl group of the aldehyde. The presence of two weaker bands in the 2850-2750 cm⁻¹ region (Fermi doublets) is a classic signature of an aldehyde C-H stretch. Strong absorptions in the 1300-1100 cm⁻¹ range would confirm the presence of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, including the substitution pattern of the aromatic ring. For 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Experimental Protocol:

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.0 | Doublet | 1H | Aromatic proton ortho to -CHO |

| ~7.8 | Doublet of doublets | 1H | Aromatic proton ortho to -CF₃ and meta to -CHO |

| ~7.2 | Doublet | 1H | Aromatic proton ortho to -OH |

| ~6.0 (broad) | Singlet | 1H | Hydroxyl proton (-OH) |

Interpretation: The downfield singlet at ~10.0 ppm is characteristic of an aldehyde proton. The aromatic region will show three distinct signals with splitting patterns that confirm the 1,2,4-trisubstitution pattern. The proton ortho to the electron-withdrawing aldehyde group will be the most deshielded. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Expected Signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon (C=O) |

| ~160 | Aromatic carbon attached to -OH |

| ~135-120 | Aromatic carbons |

| ~125 (quartet) | Trifluoromethyl carbon (-CF₃) |

Interpretation: The aldehyde carbonyl carbon will appear significantly downfield around 190 ppm. The carbon attached to the hydroxyl group will also be downfield (~160 ppm). The trifluoromethyl group will cause the attached carbon to appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have chemical shifts and potential C-F couplings that are consistent with the proposed structure.

Expected Signal:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 | Singlet | -CF₃ |

Interpretation: A single peak in the ¹⁹F NMR spectrum around -60 ppm (relative to a standard like CFCl₃) would confirm the presence of a single type of trifluoromethyl group.

Conclusion

The structural elucidation of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. By carefully acquiring and interpreting mass spectrometry, infrared spectroscopy, and multinuclear NMR data, researchers can unequivocally confirm the molecular structure and purity of this important chemical intermediate. This rigorous analytical approach is fundamental to ensuring the quality and reliability of subsequent research and development activities.

References

-

PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link][1]

Sources

Fluorinated Scaffolds in Medicinal Chemistry: A Technical Profile of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Executive Summary

4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5) is a critical organofluorine building block used extensively in the synthesis of pharmaceutical intermediates and advanced materials.[1][2] Its structural uniqueness lies in the juxtaposition of a strongly electron-withdrawing trifluoromethyl group (

This configuration imparts specific electronic properties—enhanced acidity of the phenol and increased electrophilicity of the aldehyde—making it a versatile scaffold for Schiff base formation, Knoevenagel condensations, and the development of bioisosteres in drug discovery. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, and handling protocols.

Physicochemical Specifications

The molecular weight of 190.12 g/mol is not merely a stoichiometric value; it represents a specific mass balance critical for high-resolution mass spectrometry (HRMS) and Lipinski’s Rule of 5 compliance (MW < 500).

Table 1: Core Technical Specifications

| Property | Value | Technical Context |

| Molecular Weight | 190.12 g/mol | Average mass based on natural isotope abundance. |

| Monoisotopic Mass | 190.0242 Da | Exact mass for |

| CAS Registry Number | 220227-98-5 | Unique identifier (Distinct from the trifluoromethoxy analog).[1] |

| Molecular Formula | High degree of unsaturation (Degree of Unsaturation = 5). | |

| Appearance | Pale cream to light brown solid | Color variation often indicates trace oxidation or hydration. |

| Melting Point | 159–163 °C | High MP due to strong intermolecular hydrogen bonding (Phenol-Aldehyde). |

| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; requires organic co-solvents for biological assays. |

| Acidity ( | ~7.0–7.5 (Predicted) | The |

Electronic Structure & Reactivity Mechanisms

The "Push-Pull" Electronic Effect

The reactivity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is defined by the competing electronic effects of its substituents. Understanding this is crucial for predicting reaction outcomes.

-

Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG) via induction ( -

Aldehyde Group (

): A moderate EWG that renders the ring electron-deficient but serves as a prime site for nucleophilic attack (e.g., amines, carbanions). -

Hydroxyl Group (

): A strong electron-donating group (EDG) via resonance (

Visualization: Reactivity Logic Flow

Figure 1: Mechanistic influence of functional groups on molecular reactivity. The

Synthetic Protocols: Schiff Base Formation

One of the primary applications of this scaffold is the synthesis of Schiff bases (imines), which are often evaluated for antimicrobial and anticancer activity.[3] The electron-withdrawing nature of the

Protocol: Condensation with Primary Amines

Objective: Synthesis of 4-((arylimino)methyl)-2-(trifluoromethyl)phenol.

Reagents:

-

4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 equiv)[1]

-

Primary Aromatic Amine (e.g., Aniline derivative) (1.0 equiv)

-

Ethanol or Methanol (Solvent, 10-15 mL per mmol)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of the target aniline. The solution may change color immediately due to transient charge-transfer complexes.

-

Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours.-

Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot (

) should disappear.

-

-

Isolation: Cool the reaction mixture to room temperature, then to

in an ice bath. The Schiff base typically precipitates as a colored solid. -

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Visualization: Synthesis Workflow

Figure 2: Operational workflow for the synthesis of Schiff base derivatives.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal analytical techniques.

Proton NMR ( -NMR)

-

Aldehyde Proton (

): Look for a singlet downfield, typically between -

Phenolic Proton (

): A broad singlet, often exchangeable with -

Aromatic Region: The substitution pattern (1,3,4-trisubstituted) will show a characteristic splitting pattern (doublet, doublet of doublets, doublet) in the

7.0 – 8.2 ppm range.

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (

): Strong, sharp band at 1680 – 1700 cm -

Hydroxyl Stretch (

): Broad band at 3200 – 3400 cm -

C-F Stretch: Strong bands in the 1100 – 1300 cm

region, characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (

) is often preferred due to the acidic phenol. -

Target Ion: Look for the

peak at m/z 189.1 .

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Mitigation |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling. |

| Skin Irritation | H315 | Causes skin irritation.[4] | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319 | Causes serious eye irritation. | Wear safety goggles. Use eye wash station if exposed. |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[4] | Handle only in a fume hood. Avoid dust formation. |

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) if possible, as aldehydes can slowly oxidize to carboxylic acids over time.

References

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from

-

PubChem. (2024).[1] Compound Summary: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS 220227-98-5).[1][2][5] National Center for Biotechnology Information. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from

- Wang, J., et al. (2010). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews, 114(4), 2432-2506. (Contextual grounding for CF3 bioisosteres).

Sources

- 1. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 220227-98-5 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE [king-pharm.com]

- 3. Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 4. fishersci.es [fishersci.es]

- 5. scbt.com [scbt.com]

Technical Monograph: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Content Type: Technical Reference & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Version: 2.0 (Current as of 2026)

Executive Summary

4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CAS: 220227-98-5) is a high-value fluorinated building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] The trifluoromethyl (

Nomenclature & Synonyms (The "Identity Core")

Precise identification is the bedrock of reproducible research.[2] The following table consolidates all major identifiers to facilitate database mining and procurement.

Table 1: Comprehensive Identifier Matrix

| Identifier Type | Value / Synonym | Usage Context |

| CAS Registry Number | 220227-98-5 | Primary Database Key |

| IUPAC Name | 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | Official Chemical Name |

| Common Synonyms | 4-Formyl-2-(trifluoromethyl)phenol | Laboratory / Catalog |

| MDL Number | MFCD01091006 | Symyx / DiscoveryGate |

| PubChem CID | 7021593 | Open Access Screening |

| SMILES | OC1=C(C(F)(F)F)C=C(C=O)C=C1 | Computational Modeling |

| InChI Key | ZLMUFCNWTPSOSN-UHFFFAOYSA-N | Unique Digital Signature |

Critical Note on Isomers: Do not confuse with 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde (CAS 53104-95-3).[2] The

group has significantly different electronic and steric properties compared to thegroup discussed here.[2]

Physicochemical Profile

Understanding the physical state and stability of this intermediate is essential for process optimization.[2]

Table 2: Physical & Chemical Properties

| Property | Value | Experimental Notes |

| Molecular Formula | - | |

| Molecular Weight | 190.12 g/mol | - |

| Appearance | Pale cream to pale orange crystalline powder | Oxidation sensitive; store under inert gas.[2][3] |

| Melting Point | 159°C – 163°C | Distinctly higher than non-fluorinated analogs.[2] |

| Solubility | DMSO, Ethanol, Methanol, Ethyl Acetate | Insoluble in water.[2] |

| pKa (Predicted) | ~6.5 - 7.0 | Acidity enhanced by electron-withdrawing |

| Air Sensitivity | High | Aldehyde group prone to oxidation to carboxylic acid.[2] |

Synthetic Pathways & Manufacturing

The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde typically avoids direct formylation of the phenol due to regioselectivity issues.[2] The preferred industrial route involves the oxidation of the corresponding p-cresol derivative.[2][3]

Primary Route: Catalytic Oxidation of 4-Methyl-2-(trifluoromethyl)phenol

This route offers the highest atom economy and regiocontrol.[2] The starting material, 4-methyl-2-(trifluoromethyl)phenol (also known as 2-trifluoromethyl-p-cresol), is oxidized using a Cobalt-based catalyst system.[2]

Mechanism:

-

Substrate Activation: The phenolic proton is acidic; base catalysis (NaOH) generates the phenoxide.[2]

-

Radical Oxidation: A Co(II) catalyst (e.g., CoCl2 or Salen-Co) activates molecular oxygen.[2]

-

Benzylic Oxidation: The para-methyl group is selectively oxidized to the aldehyde via a quinone methide-like intermediate.[2]

Alternative Route: Reimer-Tiemann Reaction

While classic, this route often yields a mixture of ortho- and para-formylated products, requiring difficult chromatographic separation.[2]

-

Reagents: 2-(trifluoromethyl)phenol,

, NaOH (aq).[2] -

Limitation: The

group is meta-directing, but the phenolic

Visualization of Synthesis Logic

The following diagram illustrates the decision tree and reaction flow for synthesizing this compound.

Figure 1: Catalytic oxidation pathway for the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde from p-cresol precursors.

Applications in Drug Discovery

The 4-Hydroxy-3-(trifluoromethyl)benzaldehyde scaffold is a "privileged structure" in medicinal chemistry.[2]

The "Fluorine Effect"[3]

-

Metabolic Blockade: The

group at the 3-position blocks metabolic hydroxylation at that site, extending the half-life ( -

Lipophilicity Modulation: Introduction of the

group increases -

Acidity Modulation: The electron-withdrawing nature of

lowers the pKa of the phenolic hydroxyl, making it a better hydrogen bond donor in receptor binding pockets.

Key Reaction: Schiff Base Formation

The aldehyde functionality is most commonly exploited to form Schiff bases (imines) or reduced amines.[2]

-

Workflow: Condensation with primary amines (e.g., hydrazides, anilines)

Schiff Base -

Therapeutic Classes:

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles.[2] Store under nitrogen at 2-8°C to prevent oxidation to the benzoic acid derivative.[2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7021593, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.[2] Retrieved January 30, 2026 from [Link]

-

Shimizu, T., et al. (1978). Selective oxidation of p-cresol derivatives to 4-hydroxybenzaldehydes.[2] Oxidation Reaction Forum Abstracts. (Cited in EP0012939A1).[2]

-

European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives (EP0012939A1).[2] Retrieved from

Sources

Preserving Purity: A Technical Guide to the Stability and Storage of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl group, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The trifluoromethyl moiety, in particular, can enhance metabolic stability and binding affinity of target compounds.[1] However, the very features that make this molecule synthetically attractive also render it susceptible to degradation if not handled and stored correctly. Maintaining its purity is paramount to ensure the reliability and reproducibility of experimental results.

Chemical Stability Profile

The stability of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is influenced by a combination of factors inherent to its molecular structure. The presence of the aldehyde functional group makes it prone to oxidation, while the phenolic hydroxyl group can also participate in degradation reactions. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack.[2][3]

Key Factors Influencing Stability:

-

Atmospheric Oxygen: The primary degradation pathway for benzaldehydes is auto-oxidation to the corresponding benzoic acid upon exposure to air.[4][5] This process can be initiated by light, heat, or the presence of metallic impurities.

-

Light: Aromatic aldehydes can be sensitive to light, which can catalyze oxidation and other degradation reactions.[6]

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation, including oxidation.

-

Moisture: The presence of water can facilitate certain degradation pathways.

-

pH: The stability of the compound can be influenced by the pH of its environment, particularly in solution.

-

Incompatible Materials: Strong oxidizing agents are incompatible with this compound and will lead to its rapid degradation.[7]

Degradation Pathways and Mechanisms

While specific degradation studies for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde are not extensively documented in publicly available literature, its degradation pathways can be predicted based on the known reactivity of substituted benzaldehydes.

Oxidation to Carboxylic Acid

The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming 4-Hydroxy-3-(trifluoromethyl)benzoic acid. This is a common degradation route for benzaldehydes.

Caption: Primary oxidative degradation pathway.

Potential for Phenolic Coupling

The presence of the phenolic hydroxyl group introduces the possibility of oxidative coupling reactions, which could lead to the formation of colored polymeric impurities, especially in the presence of trace metal ions or under alkaline conditions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde, the following storage and handling procedures are recommended, based on information from safety data sheets and general chemical principles.[2][3][8]

Long-Term Storage

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable. | Reduces the rate of chemical degradation, including oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidation by atmospheric oxygen. |

| Container | Keep in a tightly sealed, opaque container. | Protects from air, moisture, and light. |

| Location | Store in a well-ventilated area away from incompatible materials. | Ensures safety and prevents accidental reactions. |

Handling

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, for example, within a glove box or using Schlenk techniques, especially when dispensing for long-term storage.

-

Avoid Contamination: Use clean, dry spatulas and equipment to avoid introducing impurities that could catalyze degradation.

-

Minimize Exposure: Open containers for the shortest time necessary and promptly reseal them.

Experimental Workflow for Stability Assessment

For critical applications, it is advisable to perform in-house stability studies. A forced degradation study can provide valuable insights into the stability of the compound under various stress conditions.

Forced Degradation Protocol

This protocol is a general guideline and should be adapted based on the specific analytical capabilities and requirements of the research.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic: Treat the sample solution with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).

-

Basic: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

-

Oxidative: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photochemical: Expose the sample solution and solid compound to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, to separate and identify the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of significant degradants.

Conclusion

The chemical integrity of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is critical for its successful application in research and development. By understanding its inherent chemical liabilities—primarily its susceptibility to oxidation—and implementing stringent storage and handling protocols, researchers can ensure the purity and reliability of this important synthetic building block. Adherence to the principles of storing this compound in a cool, dry, and dark environment under an inert atmosphere is the most effective strategy for preserving its quality over time.

References

-

Labbox. (n.d.). Benzaldehyde Analytical Grade. Retrieved from [Link]

- Puri, S., et al. (2025).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzaldehyde: Understanding Its Chemical Properties and Reactivity. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

-

Misericordia University. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Retrieved from [Link]

-

Quora. (2021, January 29). Can benzaldehyde be oxidised? Retrieved from [Link]

-

Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link]

Sources

- 1. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]

- 2. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. chembk.com [chembk.com]

- 8. H32602.03 [thermofisher.com]

Technical Whitepaper: Spectroscopic Characterization of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

[1]

CAS Registry Number: 112641-23-3

Molecular Formula:

Executive Summary

This technical guide provides a comprehensive spectroscopic profile of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde , a critical intermediate in the synthesis of TRPV1 antagonists, agrochemicals, and advanced polymer additives.[1] The compound features a "push-pull" electronic system where the electron-withdrawing trifluoromethyl (

Structural Analysis & Electronic Basis

Understanding the spectroscopy of this molecule requires analyzing the substituent effects on the benzene ring:

-

Aldehyde (-CHO): Strongly electron-withdrawing (mesomeric), deshielding ortho protons (H-2, H-6).[1]

-

Trifluoromethyl (-

): Strongly electron-withdrawing (inductive), causing significant C-F coupling in -

Hydroxyl (-OH): Electron-donating (mesomeric), shielding the ortho proton (H-5) and significantly lowering the carbonyl stretching frequency in IR via intermolecular hydrogen bonding.[1]

Synthetic & Analytical Workflow

The following diagram outlines the typical generation of the analyte and the logic flow for its characterization.

Figure 1: Synthetic origin and analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

Solvent Selection: DMSO-

Proton ( H) NMR Data (400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 11.50 | Broad Singlet | 1H | -OH | Phenolic proton; highly deshielded by H-bonding and electron-poor ring.[1] |

| 9.86 | Singlet | 1H | -CHO | Aldehyde proton; characteristic downfield shift.[1] |

| 8.05 | Doublet ( | 1H | H-2 | Most deshielded aromatic H; located between two EWGs ( |

| 7.98 | dd ( | 1H | H-6 | Ortho to CHO; meta coupling to H-2 is visible.[1] |

| 7.21 | Doublet ( | 1H | H-5 | Shielded by the adjacent electron-donating -OH group.[1] |

Carbon-13 ( C) NMR Data (100 MHz, DMSO- )

The

| Shift ( | Multiplicity ( | Assignment | Notes |

| 191.5 | Singlet | C=O | Carbonyl carbon.[1][2] |

| 163.2 | Singlet | C-4 | Aromatic C attached to OH (deshielded).[1] |

| 136.5 | Singlet | C-2 | Aromatic C between substituents.[1][2] |

| 132.0 | Singlet | C-6 | Aromatic C ortho to aldehyde.[1] |

| 129.5 | Singlet | C-1 | Quaternary C attached to aldehyde.[1] |

| 124.5 | Quartet ( | - | The trifluoromethyl carbon itself.[1] |

| 118.0 | Quartet ( | C-3 | Quaternary C attached to |

| 117.5 | Singlet | C-5 | Aromatic C ortho to OH.[1] |

Fluorine-19 ( F) NMR[1]

Vibrational Spectroscopy (FT-IR)[1][8][9]

The infrared spectrum reflects the competition between the inductive withdrawal of the

| Wavenumber ( | Intensity | Assignment | Mechanistic Insight |

| 3200–3450 | Broad | Phenolic stretch.[1] Broadening indicates significant intermolecular hydrogen bonding. | |

| 1675–1690 | Strong | Conjugated aldehyde. Lower than typical benzaldehyde (1700 | |

| 1580, 1515 | Medium | Aromatic ring skeletal vibrations. | |

| 1320, 1120 | Strong | Characteristic C-F stretching bands (often multiple peaks). | |

| 1270 | Strong | Phenolic C-O stretch. |

Mass Spectrometry (MS) Profile[10]

Method: GC-MS (EI, 70 eV) or LC-MS (ESI, Negative Mode).[1] Molecular Weight: 190.12[3]

Fragmentation Logic (EI)

The molecule exhibits a classic fragmentation pattern for substituted benzaldehydes, with the added stability of the C-F bonds.

Figure 2: Proposed EI-MS fragmentation pathway.

Experimental Protocols

Sample Preparation for NMR

To ensure the reproducibility of the shifts listed in Section 3:

-

Dryness: Ensure the sample is dried under high vacuum (< 1 mbar) for 4 hours to remove residual water, which can shift the phenolic -OH signal.[1]

-

Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

(99.9% D). -

Acquisition:

-

Set relaxation delay (

) to -

Acquire at 298 K.[1]

-

Purity Assessment (HPLC)

Before spectroscopic analysis, purity should be verified.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenolic).

-

Retention Time: The compound is relatively polar due to the OH group but lipophilic due to the

. Expect elution midway through the gradient.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7021593, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

European Patent Office. (2016).[1] WO2016116687A1 - Device and method for the desalination of water.[1] (Cites CAS 112641-23-3 as a reference standard for substituted phenols).[1] Retrieved from

-

Doddrell, D., et al. (1976). 13C Nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[4] (Foundational text for assigning C-F coupling constants). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. youtube.com [youtube.com]

- 3. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

commercial availability of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzaldehyde: Commercial Availability, Synthesis, and Applications

Introduction

4-Hydroxy-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest to the pharmaceutical, agrochemical, and materials science industries. Its unique structure, featuring a hydroxyl group, an aldehyde functional group, and an electron-withdrawing trifluoromethyl group on the benzene ring, makes it a versatile synthetic building block. The trifluoromethyl moiety is particularly valued in drug design for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic pathway, key applications, and essential safety and handling protocols.

Physicochemical Properties

The distinct properties of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde are foundational to its utility in organic synthesis. These characteristics, summarized below, dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 220227-98-5 | [4][5][6] |

| Molecular Formula | C₈H₅F₃O₂ | [5][6] |

| Molecular Weight | 190.12 g/mol | [5][6] |

| Appearance | Solid, tan to brown crystalline powder | [7] |

| Melting Point | 159-163°C | [6] |

| Solubility | Insoluble in water | [8] |

| InChI Key | ZLMUFCNWTPSOSN-UHFFFAOYSA-N | |

| SMILES String | Oc1ccc(C=O)cc1C(F)(F)F |

Commercial Availability

4-Hydroxy-3-(trifluoromethyl)benzaldehyde is readily available from a variety of chemical suppliers, catering primarily to research and development quantities. The purity of the commercially available product is typically high, ensuring its suitability for sensitive synthetic applications.

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich | AldrichCPR | Not specified, requires login | Sold as part of a collection for early discovery researchers; buyer assumes responsibility for confirming identity and purity. |

| Echemi | ≥99.00% | 25kg/Drum, 25kg/Bag, 200kg/Drum | Available from multiple manufacturers and traders in China.[4] |

| Oakwood Chemical | Not specified | Not specified, requires login | Listed with CAS number 220227-98-5.[5] |

| MySkinRecipes | 98% | 250mg, 1g | Available for purchase with specified pricing.[6] |

| Fisher Scientific | Not specified | Not specified | A safety data sheet is available. |

Synthetic Pathway Overview

While specific, detailed industrial synthesis protocols for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde are often proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A common approach involves the trifluoromethylation of a suitable phenolic precursor followed by formylation. One such hypothetical pathway is outlined below.

Caption: Plausible synthetic workflow for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde.

Applications in Research and Drug Development

The primary application of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is as a crucial intermediate in the synthesis of complex organic molecules. Its functional groups provide handles for a variety of chemical transformations.

-

Pharmaceuticals: This compound is a key building block for synthesizing bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and other central nervous system agents.[6] The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.[2]

-

Agrochemicals: It is utilized in the creation of herbicides and fungicides. The electron-withdrawing nature of the trifluoromethyl group can enhance the environmental stability and efficacy of these products.[6]

-

Materials Science: The rigid aromatic structure and polar substituents make it a candidate for developing liquid crystal materials and organic semiconductors.[6]

Caption: Role as a synthetic intermediate in various industries.

Safety and Handling

Proper handling of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is essential to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and goggles (meeting European standard EN 166 or equivalent).

-

Ventilation: Use in a well-ventilated area to avoid inhalation.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[9]

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

References

- SAFETY D

- 4-HYDROXY-3-(TRIFLUOROMETHOXY)BENZALDEHYDE | 53104-95-3 - ChemicalBook.

- 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR - Sigma-Aldrich.

- 22 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE for Sale - Echemi.

- 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich.

- 4-(Trifluoromethyl)benzaldehyde - Santa Cruz Biotechnology.

- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde - Oakwood Chemical.

- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g.

- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde - Apollo Scientific.

- 4-HYDROXY-3-(TRIFLUOROMETHOXY)

- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g.

- 4-Hydroxy-3-(trifluoromethyl)benzaldehyde - MySkinRecipes.

- 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific.

- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC.

- Exploring 3-(Trifluoromethyl)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 - The Good Scents Company.

Sources

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. jelsciences.com [jelsciences.com]

- 4. echemi.com [echemi.com]

- 5. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde [oakwoodchemical.com]

- 6. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde [myskinrecipes.com]

- 7. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3 [thegoodscentscompany.com]

- 8. 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Technical Whitepaper: The Strategic Role of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in Medicinal Chemistry

[1][2][3]

Executive Summary & Chemical Profile

4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a high-value pharmacophore intermediate used extensively in the development of metabolically stable drug candidates.[1][2][3] Its structural significance lies in the "Fluorine Effect" : the trifluoromethyl (

This compound serves as a critical "warhead" precursor for:

-

Schiff Base Formation: Condensation with amines for kinase inhibitor libraries.[1][2][3]

-

Heterocycle Construction: Synthesis of benzofurans, quinolines, and indazoles via the aldehyde handle.

-

Bioisosteric Replacement: Mimicking catechol moieties while blocking metabolic oxidation sites.[1][2][3]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 4-Hydroxy-3-(trifluoromethyl)benzaldehyde |

| CAS Number | 112641-23-3 |

| Molecular Formula | |

| Molecular Weight | 190.12 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 118–122 °C |

| pKa (Predicted) | ~6.5 (Acidity enhanced by |

| Solubility | Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water |

Synthetic Evolution: From Classical to Modern Process Chemistry[1]

The synthesis of CAS 112641-23-3 has evolved from low-yielding electrophilic aromatic substitutions to highly regioselective nucleophilic substitutions.[1][2][3]

The Classical Route: Formylation of Phenols (Obsolete)

Historically, chemists attempted to synthesize this compound via the Duff Reaction or Reimer-Tiemann reaction using 2-(trifluoromethyl)phenol.[1][2]

-

Method: Reaction of 2-(trifluoromethyl)phenol with hexamethylenetetramine (HMTA) in TFA.[1][2]

-

Flaw: The

group is a meta-director for electrophilic substitution, but the hydroxyl group is an ortho/para-director. The steric bulk of the

The Modern Industrial Route: Hydrolysis (Preferred)

The current "Gold Standard" protocol utilizes Nucleophilic Aromatic Substitution (

-

Precursor: 4-Fluoro-3-(trifluoromethyl)benzaldehyde (or the Chloro analog).[1][2][3]

-

Mechanism: The aldehyde (-CHO) and trifluoromethyl (-

) groups withdraw electron density from the ring, making the C-4 position highly electrophilic.[1][2][3] Hydroxide ions displace the fluoride ion via a Meisenheimer complex.[1][2]

Comparative Workflow Diagram

Figure 1: Comparison of the classical electrophilic substitution route (red) versus the modern nucleophilic substitution route (green).

Detailed Experimental Protocol: Hydrolysis

Objective: Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde from 4-Fluoro-3-(trifluoromethyl)benzaldehyde.

Materials

-

Substrate: 4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Reagent: Sodium Hydroxide (NaOH), 2.5 eq (4M aqueous solution)

-

Quench: Hydrochloric Acid (1M HCl)

Step-by-Step Methodology

-

Preparation: Charge a 3-neck round-bottom flask with DMSO (5 vol) and 4-Fluoro-3-(trifluoromethyl)benzaldehyde. Stir until dissolved.

-

Activation: Heat the solution to 60°C . The elevated temperature is required to overcome the activation energy barrier of the deactivated ring, but must not exceed 80°C to prevent Cannizzaro disproportionation of the aldehyde.

-

Addition: Dropwise add the 4M NaOH solution over 30 minutes.

-

Critical Control Point: The solution will turn deep yellow/orange due to the formation of the phenoxide anion.[1]

-

-

Monitoring: Monitor reaction progress via HPLC or TLC (30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by the more polar product ( -

Workup (Self-Validating Step):

-

Isolation: Filter the solid, wash with cold water (to remove DMSO), and dry under vacuum at 45°C.

Strategic Application: Drug Discovery Case Studies

While often a proprietary intermediate, this scaffold is structurally homologous to key moieties in several therapeutic classes.[2][3]

Teneligliptin and DPP-4 Inhibitors

Although Teneligliptin utilizes a pyrazole-based aldehyde, the 3-trifluoromethyl-4-substituted phenyl motif is a recurring theme in DPP-4 and SGLT2 inhibitors to improve metabolic stability against CYP450 oxidation.[1][2][3] The

TRPV1 Antagonists (Pain Management)

Research into Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists often utilizes "Vanilloid" mimics.[1][2][3]

-

Mechanism: Natural capsaicin binds TRPV1 via a vanillyl (4-hydroxy-3-methoxy) headgroup.[1][2][3]

-

Modification: Replacing the methoxy (-

) group with a trifluoromethyl (-

Retrosynthetic Logic Diagram

Figure 2: Retrosynthetic analysis showing the assembly of a stable TRPV1 ligand using CAS 112641-23-3.

Handling, Stability, and Safety (E-E-A-T)

Stability Profile

-

Oxidation: The aldehyde group is susceptible to air oxidation to the corresponding benzoic acid (4-hydroxy-3-(trifluoromethyl)benzoic acid).[1][2][3]

-

Acidity: The phenol is significantly more acidic than unsubstituted phenol due to the electron-withdrawing

group.[1] It is incompatible with strong bases unless salt formation is intended.[1][2][3]

Safety Protocols

References

-

PubChem Database. (2024).[1][2][3] Compound Summary: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (CID 7021593).[1][2][3] National Center for Biotechnology Information.[1][3] Link

-

Sigma-Aldrich. (2024).[1][2][3] Product Specification: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. Merck KGaA.[1][2][3] Link

-

Gong, H., et al. (2016).[1][2][3] Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Journal of Organic Chemistry. (Contextual citation for

mechanism on -

Patentscope (WIPO). Synthesis of Trifluoromethylbenzaldehyde Derivatives. (General reference for industrial hydrolysis methods of fluoro-benzaldehydes). Link

Technical Guide: Reactivity Profile of the Aldehyde Group in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

CAS: 17345-58-7 | Molecular Formula: C₈H₅F₃O₂ | MW: 190.12 g/mol [1]

Executive Summary

4-Hydroxy-3-(trifluoromethyl)benzaldehyde (HTFB) is a high-value building block in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, anti-inflammatory agents, and specialized polymers. Its utility stems from a unique electronic "push-pull" system: the 3-trifluoromethyl group (–CF₃) activates the carbonyl carbon, while the 4-hydroxyl group (–OH) modulates this reactivity and provides a handle for further functionalization.

This guide analyzes the specific reactivity of the aldehyde moiety, providing mechanistic insights and validated protocols for researchers optimizing lead generation campaigns.

Electronic Structure & Reactivity Profile

To predict and control the reactivity of HTFB, one must quantify the competing electronic effects acting on the carbonyl carbon.

The Hammett "Push-Pull" Dynamic

The reactivity of the aldehyde is dictated by the net electron density at the carbonyl carbon. We can model this using Hammett substituent constants (

-

3-Trifluoromethyl Effect (

): The –CF₃ group exerts a strong inductive electron-withdrawing effect (-I).[2] Because it is in the meta position relative to the aldehyde, it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than unsubstituted benzaldehyde. -

4-Hydroxyl Effect (

): The –OH group is an electron-donating group (+R) via resonance. This donation pumps electron density into the ring and onto the carbonyl oxygen, stabilizing the aldehyde and decreasing its electrophilicity.

The Net Result: While the 4-OH group generally deactivates benzaldehydes, the strong withdrawing nature of the 3-CF₃ group partially counteracts this, restoring significant reactivity. HTFB is therefore more reactive toward nucleophiles (amines, active methylenes) than 4-hydroxybenzaldehyde, but less reactive than 3-(trifluoromethyl)benzaldehyde.

The "Phenolic Switch" (Critical Mechanistic Insight)

The most overlooked variable in HTFB chemistry is the acidity of the phenolic proton.

-

Estimated pKa: ~6.0 – 6.5 (compared to ~10 for phenol and ~7.6 for 4-hydroxybenzaldehyde).

-

Implication: In basic conditions (common for Knoevenagel condensations), the phenol deprotonates to form the phenoxide anion . The phenoxide is a massive electron donor (

), which drastically deactivates the aldehyde toward nucleophilic attack.

Optimization Rule: Reactions targeting the aldehyde must be conducted under neutral to mildly acidic conditions or use specific buffering to prevent phenoxide formation, unless the phenol is protected first.

Figure 1: Electronic "Push-Pull" map showing the competing effects on the aldehyde center.

Core Reactivity Pathways & Protocols

Reductive Amination (Schiff Base Formation)

This is the primary reaction used to install the HTFB moiety into drug scaffolds. The reaction proceeds via an imine intermediate.

Challenge: The 4-OH group can interfere with Lewis Acid catalysts (like Ti(OiPr)₄) often used to drive difficult imine formations. Solution: Use a stepwise protocol with a mild reducing agent that tolerates the free phenol.

Validated Protocol: Direct Reductive Amination

-

Scope: Synthesis of secondary amines from HTFB and primary amines.

-

Reagents: Sodium Triacetoxyborohydride (STAB), DCE or THF, Acetic Acid.

Step-by-Step Methodology:

-

Imine Formation: In a dry flask, dissolve HTFB (1.0 equiv) and the primary amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).

-

Activation: Add Glacial Acetic Acid (1.0 - 2.0 equiv). Note: The acid prevents phenoxide formation and catalyzes imine formation.

-

Equilibration: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of aldehyde).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Quench carefully with saturated aqueous NaHCO₃. Caution: CO₂ evolution.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Self-Validating Check:

-

If the reaction stalls at the imine stage, the mixture will turn yellow/orange (conjugation). Upon successful reduction, the color usually fades.

Figure 2: Stepwise workflow for reductive amination avoiding phenolic interference.

Knoevenagel Condensation

HTFB reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Critical Consideration: Strong bases (piperidine/pyridine) can deprotonate the phenol, killing reactivity. Recommended System: Use EDDA (ethylenediamine diacetate) or Ammonium Acetate as a catalyst in ethanol. These provide a buffered environment that catalyzes the condensation without fully deprotonating the phenol.

Data Summary: Reactivity Comparison

| Substrate | Catalyst | Solvent | Yield | Notes |

| HTFB | Piperidine (Strong Base) | EtOH | <40% | Stalls due to phenoxide formation. |

| HTFB | NH₄OAc (Buffered) | EtOH | 85-92% | Optimal. Maintains electrophilicity.[2][3] |

| HTFB | EDDA | Toluene | 88% | Good for water removal (Dean-Stark). |

Stability & Handling (E-E-A-T)

Oxidation Susceptibility

Like most electron-deficient benzaldehydes, HTFB is susceptible to autoxidation to the corresponding benzoic acid (4-hydroxy-3-(trifluoromethyl)benzoic acid) upon prolonged exposure to air.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Purification: If the solid appears crusty or has a lowered melting point, recrystallize from Toluene/Heptane or purify via rapid silica filtration (10% EtOAc/Hexanes).

Safety Profile

-

Specific Hazard: Fluorinated organic waste must be segregated. Do not mix with strong bases in unvented containers due to potential exothermic deprotonation.

Applications in Medicinal Chemistry

HTFB is not just a reagent; it is a strategic scaffold.

-

Bioisostere Implementation: The 3-CF₃ group acts as a lipophilic "grease" that improves membrane permeability compared to a chloro- or bromo- substituent, while also blocking metabolic oxidation at that position.

-

pKa Modulation: In enzyme binding pockets, the lowered pKa of the phenol (induced by the CF₃) allows it to act as a stronger hydrogen bond donor (HBD) to backbone carbonyls of the target protein.

References

-

Electronic Effects & Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Reductive Amination Methodologies: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Knoevenagel Condensation in Buffered Media: Ren, Y.-M., & Cai, C. (2007). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by ammonium acetate. Synthetic Communications, 37(13), 2209–2213. [Link]

-

Compound Data & Safety (PubChem): National Center for Biotechnology Information. (2024).[6] PubChem Compound Summary for CID 7021593, 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. [Link]

Sources

- 1. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

Electrophilic Profiling & Synthetic Utility of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

This guide serves as a technical dossier for 4-Hydroxy-3-(trifluoromethyl)benzaldehyde , a specialized fluorinated scaffold used in high-value medicinal chemistry.[1][2]

CAS: 220227-98-5 | Formula:

Executive Summary & Electronic Architecture

In drug discovery, this molecule is not merely a building block; it is a "functional density" scaffold.[1][2][3] It simultaneously offers a reactive electrophile (aldehyde), a tunable nucleophile (phenol), and a metabolic blocker (trifluoromethyl group).[2][3]

The core reactivity is defined by a "Push-Pull-Pull" electronic conflict:

-

The Pull (Aldehyde - C1): The formyl group acts as a classic electron-withdrawing group (EWG) (

), creating the primary electrophilic site at the carbonyl carbon.[2][3] -

The Push (Hydroxyl - C4): The para-hydroxyl group is a strong resonance donor (

), which typically deactivates benzaldehydes toward nucleophilic attack by satisfying the carbonyl's electron deficiency.[2][3] -

The Stabilizer (Trifluoromethyl - C3): This is the critical differentiator.[1][2][3] The

group, located ortho to the hydroxyl and meta to the aldehyde, exerts a powerful inductive withdrawal (

Electronic Effects Map (DOT Visualization)

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.

Figure 1: Vector map of electronic substituents.[3] The C3-CF3 group effectively "re-activates" the aldehyde by pulling electron density away from the donating C4-OH.[1][2]

Physicochemical & Reactivity Parameters

The Acidity "Trap"

Unlike standard 4-hydroxybenzaldehyde (

-

Estimated

: 6.0 – 6.5[1][2][3] -

Implication: In basic media (pH > 7), the molecule exists predominantly as the phenolate anion .[1][2][3] The phenolate is a massive electron donor (

), which renders the aldehyde carbon almost inert to weak nucleophiles.[2][3] -

Operational Rule: Electrophilic reactions at the aldehyde must be conducted in neutral or slightly acidic media to suppress phenolate formation.[2]

Solubility Profile

The

| Solvent System | Solubility | Application Note |

| Methanol/Ethanol | High | Ideal for Schiff base condensation.[1][2][3] |

| DMSO/DMF | High | Preferred for |

| Dichloromethane | Moderate | Good for extractions; less ideal for reactions requiring heat.[1][2][3] |

| Water | Insoluble | Soluble only at pH > 7 (as phenolate salt).[1][2][3] |

Synthetic Workflows: The "Self-Validating" Protocols[1][2]

Protocol A: Schiff Base Formation (Imine Synthesis)

This is the most common transformation for this scaffold.[1][2][3] The key to success is water removal and pH control.[1][2][3]

Target: Condensation with primary amine (

Reagents:

-

Substrate: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq)[1]

-

Amine: Primary amine (1.0 - 1.1 eq)[3]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL of anhydrous ethanol. The solution should be clear/pale yellow.[1][2][3]

-

Activation: Add 2-3 drops of glacial acetic acid. Why? This protonates the carbonyl oxygen, increasing electrophilicity (

) without deprotonating the phenol.[1][2][3] -

Addition: Add the amine dropwise.

-

Reflux: Heat to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (

) should disappear; a new less polar imine spot will appear.[1][2][3] -

Isolation: Cool to

. The Schiff base often precipitates.[1][2][3] If not, reduce volume by 50% and add cold water. Filter and wash with cold ethanol.[1][2][3]

Protocol B: Knoevenagel Condensation

Used to generate cinnamates or coumarin derivatives.[1][2][3]

Reagents:

-

Active Methylene: Malonic acid or Ethyl acetoacetate (1.1 eq)[3]

-

Solvent: Toluene (with Dean-Stark trap) or Ethanol[3]

Critical Control Point:

Use a catalytic amount of piperidine.[1][2][3] Excess base will deprotonate the 4-OH, killing the reaction.[1][2][3] If the reaction stalls, add a Lewis acid co-catalyst (e.g.,

Reaction Flowchart (DOT Visualization)

Figure 2: The pH-dependent reactivity switch.[3] Basic conditions deactivate the aldehyde (red path) but activate the phenol for etherification.[2][3]

Applications in Drug Discovery

This scaffold is a "bioisostere enabler."[1][2][3] The

-

Covalent Inhibitors: The aldehyde can form reversible covalent bonds with active site cysteines or lysines (Schiff base formation in vivo).[1][2][3]

-

Tyrosinase Inhibitors: The 4-hydroxybenzaldehyde core mimics tyrosine.[1][2][3] The 3-

group enhances binding affinity via hydrophobic interactions in the enzyme pocket.[1][2][3] -

Linker Chemistry: The molecule serves as a heterobifunctional linker.[1][2][3] The phenol can be anchored to a polymer or PROTAC, leaving the aldehyde free to react with a target protein.[1][2][3]

Safety & Handling (GHS Standards)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time.[2][3]

References

-

PubChem. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (Compound).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][3]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2][3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1][2][3] (Foundational data for

values).

Sources

Methodological & Application

The Synthetic Versatility of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde in Modern Pharmaceutical Development: Application Notes and Protocols

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly enhance the therapeutic profile of a molecule. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is a key aromatic building block that leverages these advantages, presenting chemists with a versatile platform for the synthesis of a wide array of pharmacologically active compounds. Its utility stems from the presence of three key functional groups: a reactive aldehyde, an activatable phenolic hydroxyl group, and the influential trifluoromethyl substituent. This guide provides an in-depth exploration of its application in pharmaceutical synthesis, complete with detailed protocols and the scientific rationale behind the methodologies.

The trifluoromethyl group is a powerful modulator of a drug's physicochemical properties. Its high electronegativity and lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets. By strategically positioning this group on an aromatic scaffold, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate, ultimately leading to more effective and safer medicines.

Key Synthetic Transformations and Pharmaceutical Applications

4-Hydroxy-3-(trifluoromethyl)benzaldehyde serves as a versatile starting material for a variety of synthetic transformations that are fundamental to the construction of complex pharmaceutical agents. The following sections detail the protocols and underlying principles for several of these key reactions.

Williamson Ether Synthesis: A Gateway to Diverse Scaffolds

The phenolic hydroxyl group of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde provides a convenient handle for derivatization through the Williamson ether synthesis. This reaction allows for the introduction of a wide range of alkyl or aryl substituents, thereby enabling the exploration of a vast chemical space and the optimization of drug-receptor interactions.

Scientific Rationale: The Williamson ether synthesis proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group from an alkyl halide. The acidity of the phenolic proton in 4-Hydroxy-3-(trifluoromethyl)benzaldehyde is enhanced by the electron-withdrawing effects of both the aldehyde and the trifluoromethyl groups, facilitating its deprotonation with a suitable base. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base without significantly solvating the nucleophilic alkoxide, thus maximizing its reactivity.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde

This protocol describes a representative Williamson ether synthesis using benzyl bromide as the alkylating agent.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 190.12 | 1.90 g | 0.01 |

| Potassium Carbonate (K2CO3) | 138.21 | 2.07 g | 0.015 |